Cas no 2411217-32-6 (3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide)
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide structure](https://fr.kuujia.com/scimg/cas/2411217-32-6x500.png)
2411217-32-6 structure
Nom du produit:3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide
Numéro CAS:2411217-32-6
Le MF:C18H26N2O3
Mégawatts:318.410645008087
CID:5355051
PubChem ID:154879400
3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide Propriétés chimiques et physiques
Nom et identifiant
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- Z3837316802
- 3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide
- N-[(3-methoxy-4-methylphenyl)methyl]-N-{2-[(propan-2-yl)carbamoyl]ethyl}prop-2-enamide
-
- Piscine à noyau: 1S/C18H26N2O3/c1-6-18(22)20(10-9-17(21)19-13(2)3)12-15-8-7-14(4)16(11-15)23-5/h6-8,11,13H,1,9-10,12H2,2-5H3,(H,19,21)
- La clé Inchi: YCUAPCUBQMENNY-UHFFFAOYSA-N
- Sourire: O(C)C1=C(C)C=CC(=C1)CN(C(C=C)=O)CCC(NC(C)C)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 8
- Complexité: 409
- Surface topologique des pôles: 58.6
- Le xlogp3: 2.2
3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576459-0.05g |
N-[(3-methoxy-4-methylphenyl)methyl]-N-{2-[(propan-2-yl)carbamoyl]ethyl}prop-2-enamide |
2411217-32-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide Littérature connexe
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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